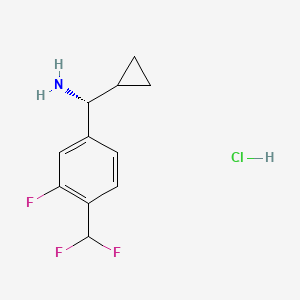![molecular formula C14H20ClN3O B14025024 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)
1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound features a spiro junction between a diazaspirodecane and a pyridine ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of pyridine derivatives with diazaspirodecane precursors. The process often requires the use of catalysts and specific reaction conditions to ensure the formation of the spirocyclic structure. For instance, a common method involves the use of Lewis acids to catalyze the cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1H-Pyrazolo[3,4-b]pyridines
- Indole derivatives
Uniqueness: 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C14H20ClN3O |
|---|---|
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
1-(pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c18-13-3-4-14(5-8-15-9-6-14)17(13)11-12-2-1-7-16-10-12;/h1-2,7,10,15H,3-6,8-9,11H2;1H |
Clave InChI |
HAUURUKUFAWRHA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNCC2)N(C1=O)CC3=CN=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




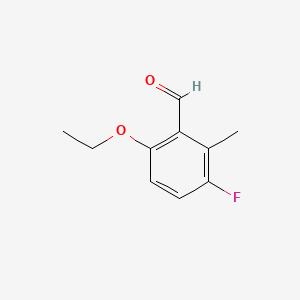
![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)

![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
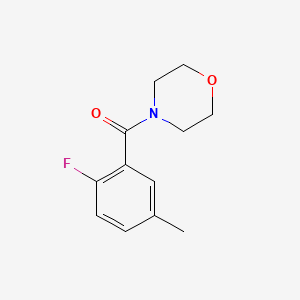
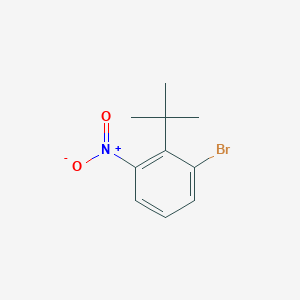
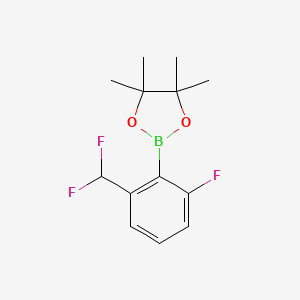
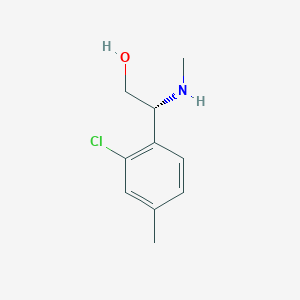
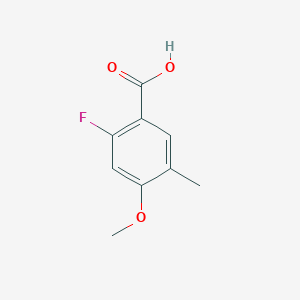
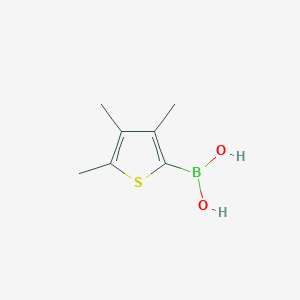
![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)
